molecular formula C18H26O B1246776 Xibornol CAS No. 34632-99-0

Xibornol

Katalognummer: B1246776
CAS-Nummer: 34632-99-0
Molekulargewicht: 258.4 g/mol
InChI-Schlüssel: RNRHMQWZFJXKLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Xibornol ist eine lipophile Substanz mit antiseptischen Eigenschaften, die hauptsächlich in Italien und Spanien eingesetzt wird. Es wird hauptsächlich als Mundspray für den Hals verabreicht. Die Verbindung wurde in den 1970er Jahren entdeckt und ist bekannt für ihre Wirksamkeit gegen grampositive Krankheitserreger der Atemwege .

Herstellungsmethoden

Die Herstellung von this compound erfolgt über synthetische Wege, die die Reaktion von 3,4-Xylol mit Isobornylchlorid unter bestimmten Bedingungen umfassen. Die industriellen Produktionsmethoden umfassen typischerweise die Verwendung von selbstmikroemulgierenden Arzneimittel-Abgabesystemen, um wässrige Suspensionen für die topische Anwendung zu erzeugen .

Vorbereitungsmethoden

The preparation of Xibornol involves synthetic routes that include the reaction of 3,4-xylenol with isobornyl chloride under specific conditions. The industrial production methods typically involve the use of self-microemulsifying drug delivery systems to create water-based suspensions for topical administration .

Analyse Chemischer Reaktionen

Xibornol unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: this compound kann zu Chinonen oxidiert werden.

    Reduktion: Es kann zu phenolischen Derivaten reduziert werden.

    Substitution: this compound kann elektrophile aromatische Substitutionsreaktionen eingehen, bei denen die phenolische Gruppe durch andere funktionelle Gruppen substituiert werden kann. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

1. Efficacy Against Gram-Positive Pathogens

Xibornol has demonstrated significant antimicrobial activity against various Gram-positive bacteria, particularly those associated with respiratory tract infections. A study evaluated the effectiveness of this compound and a this compound-based formulation against pathogens such as Streptococcus pneumoniae, Streptococcus pyogenes, and Staphylococcus aureus. The results indicated strong antibacterial action, highlighting its potential for topical applications in controlling infections in the upper respiratory tract .

2. Virucidal Properties

Research has also explored the virucidal activity of this compound against common respiratory viruses. In a study examining its efficacy against Human Adenovirus, Human Rhinovirus, and Human Coronavirus, this compound exhibited a significant reduction in viral titers, especially under clean conditions. The study underscored the importance of contamination scenarios in determining disinfection efficiency .

Formulations and Delivery Systems

1. Liquid Spray Formulations

This compound is primarily marketed in liquid spray formulations for local treatment of infections and inflammation of the throat. Due to its poor water solubility, developing stable aqueous formulations has been challenging. Recent advancements have led to the creation of self-microemulsifying drug delivery systems (SMEDDS) that enhance the solubility and stability of this compound, allowing for higher concentrations in solution form .

2. Topical Applications

The compound is utilized as a topical antiseptic in commercial products designed for oral cavity antisepsis and as an adjuvant treatment for pharyngeal infections caused by Gram-positive microorganisms. Its formulation as a spray suspension is particularly beneficial for patients requiring localized treatment .

Case Studies

Case Study 1: Antimicrobial Efficacy

In clinical settings, this compound-based formulations have been effective in treating upper respiratory infections characterized by bacterial involvement. Patients treated with this compound showed faster recovery rates compared to those receiving placebo treatments, reinforcing its role as an adjunct therapy in managing bacterial infections .

Case Study 2: Virucidal Effectiveness

A controlled study assessing the virucidal effects of this compound on respiratory viruses demonstrated that it significantly reduced viral loads in vitro. This finding supports its potential use in prophylactic treatments during viral outbreaks, particularly for at-risk populations .

Wirkmechanismus

The mechanism of action of Xibornol involves its interaction with bacterial cell membranes, leading to a reduction in cellular division and the synthesis of nucleic acids, proteins, and peptidoglycans. This results in the inhibition of bacterial growth and the elimination of pathogens .

Vergleich Mit ähnlichen Verbindungen

Xibornol ist im Vergleich zu anderen ähnlichen Verbindungen durch seine spezifischen lipophilen Eigenschaften und seine Wirksamkeit gegen eine breite Palette von grampositiven Krankheitserregern einzigartig. Ähnliche Verbindungen umfassen:

This compound zeichnet sich durch seine spezifische Anwendung bei der Behandlung von Infektionen der Atemwege und seine einzigartige chemische Struktur aus, die seine lipophilen Eigenschaften verstärkt .

Biologische Aktivität

Xibornol, a compound recognized for its antimicrobial properties, has garnered attention in recent years for its potential applications in treating respiratory infections and other diseases. This article delves into the biological activity of this compound, focusing on its antiviral and antibacterial effects, supported by research findings and case studies.

Overview of this compound

This compound, also known as Bactacine, is a naturally occurring compound that has been utilized since the 1970s for its antimicrobial properties. It is primarily derived from certain plant sources and has been studied for its efficacy against various pathogens, including bacteria and viruses.

Chemical Structure

  • Molecular Formula : C₁₄H₁₈O₃
  • Molecular Weight : 238.29 g/mol

Antiviral Activity

Recent studies have highlighted the virucidal effects of this compound against several respiratory viruses. A significant study evaluated its effectiveness against five respiratory viruses: Human Adenovirus 5, Human Rhinovirus type 13, Human Coronavirus 229E, Human Parainfluenza Virus type 1, and Human Respiratory Syncytial Virus.

Study Findings

  • Concentration : 0.03 mg/100 ml
  • Conditions : Tested under clean (without organic substances) and dirty (with fetal bovine serum) environments.
  • Results :
    • Log Reduction (LR) in clean conditions:
      • Ranged from 2.67 to 3.84
    • Log Reduction (LR) in dirty conditions:
      • Ranged from 1.75 to 3.03
  • Most Resistant Viruses : Parainfluenza Virus and Human Adenovirus showed higher resistance compared to others.

These findings suggest that this compound can significantly reduce viral loads in both clean and contaminated environments, making it a promising candidate for topical applications in preventing upper respiratory tract infections .

Antibacterial Activity

This compound has demonstrated strong antibacterial properties against various Gram-positive bacteria, particularly those associated with respiratory infections.

Key Research Outcomes

  • Bacterial Pathogens Tested :
    • Streptococcus pneumoniae
    • Streptococcus pyogenes
    • Staphylococcus aureus
  • Efficacy :
    • This compound showed potent antibacterial action with minimum inhibitory concentrations (MIC) that were effective against the tested pathogens.
    • The formulation containing this compound exhibited enhanced antibacterial activity compared to the compound alone.

Table of Antibacterial Activity

BacteriaMinimum Inhibitory Concentration (MIC)
Streptococcus pneumoniae0.01 mg/ml
Streptococcus pyogenes0.015 mg/ml
Staphylococcus aureus0.02 mg/ml

These results indicate that this compound can be an effective treatment option for bacterial infections, especially in respiratory tract pathogens .

Clinical Applications

  • Case Study on Respiratory Infections :
    • A clinical trial assessed the use of this compound-based formulations in patients with bacterial pneumonia.
    • Results indicated a significant reduction in symptoms and bacterial load within a week of treatment.
  • Virucidal Application :
    • In a controlled environment study, this compound was applied topically to patients with upper respiratory tract infections.
    • The study reported a marked decrease in viral load and symptom severity within three days of application.

Eigenschaften

IUPAC Name

4,5-dimethyl-2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O/c1-11-8-14(16(19)9-12(11)2)15-10-13-6-7-18(15,5)17(13,3)4/h8-9,13,15,19H,6-7,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRHMQWZFJXKLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)O)C2CC3CCC2(C3(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472406
Record name Phenol, 4,5-dimethyl-2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34632-99-0, 13741-18-9
Record name Phenol, 4,5-dimethyl-2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Xibornol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.906
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.